(-)-beta-Turmerone
Description
Structure
3D Structure
Properties
CAS No. |
103615-99-2 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(6R)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m1/s1 |
InChI Key |
JIJQKFPGBBEJNF-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1 |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Beta Turmerone
Overview of Sesquiterpenoid Biosynthetic Routes in Curcuma longa
The rhizomes of Curcuma longa are a rich source of a diverse array of secondary metabolites, including a significant number of sesquiterpenoids. tandfonline.com These compounds are synthesized through complex metabolic pathways that are fundamental to the plant's chemical profile. researchgate.net The biosynthesis of sesquiterpenoids, like other terpenoids, originates from the isoprenoid pathway. In plants, two distinct pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. For sesquiterpenoids, the precursor farnesyl pyrophosphate (FPP) is synthesized in the cytosol via the MVA pathway.
From FPP, the vast diversity of sesquiterpenoid skeletons is generated by the action of a large family of enzymes known as terpene synthases (TPSs). nih.gov In Curcuma longa, these enzymes catalyze the cyclization and rearrangement of FPP into various sesquiterpene backbones. nih.gov The volatile oils of turmeric rhizomes are predominantly composed of sesquiterpenoids, alongside monoterpenoids and fatty acids. nih.gov The major sesquiterpenoids found in turmeric include α-turmerone, ar-turmerone (B1667624), and β-turmerone, which can constitute at least 40% of the essential oils. researchgate.netresearchgate.net
Current Understanding of the Specific Biosynthetic Pathway to (-)-beta-Turmerone
The direct biosynthetic route to this compound is an area of ongoing research. However, significant strides have been made in elucidating the key steps. It is understood that this compound is not directly synthesized by a terpene synthase. Instead, it is derived from a precursor sesquiterpene, (-)-β-sesquiphellandrene. nih.gov
The pathway is believed to proceed as follows:
Formation of the Precursor: The initial step involves the synthesis of (-)-β-sesquiphellandrene from farnesyl pyrophosphate (FPP). This reaction is catalyzed by a specific sesquiterpene synthase.
Oxidation: Following its formation, (-)-β-sesquiphellandrene undergoes an oxidation step. This crucial conversion is mediated by an oxidase enzyme. nih.gov
Dehydrogenation: The final step in the formation of (+)-β-turmerone involves a dehydrogenase enzyme, though the specific enzyme has not yet been fully identified. nih.gov It is important to note that the naturally occurring form in turmeric is often (+)-β-turmerone, which is produced from (-)-β-sesquiphellandrene. nih.gov The stereochemistry of the final product is a critical aspect of its biosynthesis.
Identification and Role of Key Enzymatic Steps
The enzymatic machinery responsible for turmerone biosynthesis is complex and involves several key players. While not all enzymes have been definitively characterized, research has pointed to the critical roles of specific enzyme classes.
Key Enzymes in Turmerone Biosynthesis:
| Enzyme Class | Specific Enzyme (if identified) | Role in Pathway |
| Sesquiterpene Synthase (STS) | α-zingiberene/β-sesquiphellandrene synthase | Catalyzes the formation of (-)-β-sesquiphellandrene from FPP. nih.gov |
| Oxidase | α-zingiberene/β-sesquiphellandrene oxidase | Oxidizes (-)-β-sesquiphellandrene as a key step towards turmerone formation. nih.gov |
| Dehydrogenase | Not yet fully identified | Catalyzes the final dehydrogenation step to yield β-turmerone. nih.gov |
The discovery of a bifunctional α-zingiberene/β-sesquiphellandrene synthase was a significant breakthrough, as this single enzyme is responsible for producing the precursors for the most abundant sesquiterpenoids in both ginger and turmeric. nih.gov The subsequent oxidation step, carried out by an oxidase, highlights the importance of post-synthase modifications in generating the final diversity of sesquiterpenoids.
Investigation of Co-Regulated Metabolite Modules Associated with Turmerone Biosynthesis
Metabolic profiling of turmeric rhizomes has revealed the existence of co-regulated metabolite modules. nih.govscilit.com This suggests that groups of biosynthetically linked metabolites have their production controlled in a coordinated manner. nih.govresearchgate.netscilit.com This modular organization of metabolism can provide insights into the underlying biosynthetic pathways. nih.govscilit.com
Studies have shown that terpenoids in turmeric, including the turmerones, are part of these co-regulated modules. researchgate.netnih.gov By analyzing the correlation between gene expression patterns and metabolite accumulation, researchers can identify candidate genes involved in specific biosynthetic pathways. researchgate.net For instance, an integrated strategy using parallel analysis of gene expression and metabolite modules has been employed to predict the function of sesquiterpene synthase (STS) genes in turmeric. researchgate.net This approach helps to narrow down the candidate enzymes responsible for the formation of specific sesquiterpenes. researchgate.net
The existence of these modules supports the hypothesis that plant specialized metabolism is organized into functional biosynthetic units. nih.govscilit.com
Genetic and Environmental Factors Influencing Biosynthetic Yield
The yield of this compound and other sesquiterpenoids in Curcuma longa is not constant but is influenced by a combination of genetic and environmental factors.
Genetic Factors:
Genotype: Different varieties or genotypes of Curcuma longa exhibit significant variation in their chemical composition, including the content of turmerones. encyclopedia.pubpeerjournals.net Some varieties are naturally high-yielding in terms of essential oil and specific sesquiterpenoids. encyclopedia.pub
Gene Expression: The expression levels of key biosynthetic genes, such as those encoding terpene synthases, directly impact the production of their respective products. plantscienceresearch.co.in
Environmental Factors:
Geographic Location: The geographical origin of the turmeric plant can significantly affect the chemical profile of its essential oil. encyclopedia.pubcurrentsci.com This is likely due to a combination of factors such as soil composition, climate, and altitude. plantscienceresearch.co.in
Cultivation Conditions: Agricultural practices, including the use of shading, can influence rhizome yield and potentially the concentration of secondary metabolites. mdpi.com
Maturity Stage: The stage of maturity at which the rhizomes are harvested can also impact the yield and composition of the essential oil. encyclopedia.pub
Temperature: As a tropical crop, turmeric growth and yield are sensitive to temperature, with suboptimal temperatures potentially leading to reduced yields. mdpi.com
These factors can interact to produce a wide range of chemical profiles, or chemotypes, within the same species. cropj.com
Chemical Synthesis Strategies for Beta Turmerone and Analogues
Development of Asymmetric Total Synthesis Methodologies
The construction of the turmerone framework in an enantiomerically pure form has been the subject of various synthetic campaigns. These efforts have led to the development of sophisticated total synthesis methodologies that strategically build the molecule's carbon skeleton while precisely controlling its stereochemistry.
A prominent and nature-inspired strategy for the synthesis of aromatic bisabolanes, including analogues of turmerone like (–)-ar-turmerone, employs an allylic oxidative rearrangement as a pivotal step. researchgate.netx-mol.com This transformation allows for the transposition of functionality within an allylic alcohol precursor to generate the α,β-unsaturated ketone moiety characteristic of the turmerone core. researchgate.net The reaction typically utilizes a tertiary allylic alcohol, which, upon treatment with an oxidizing agent like pyridinium (B92312) chlorochromate (PCC), undergoes a rearrangement to afford the transposed enone product in high yield. researchgate.netwikipedia.org This method is operationally simple and has been applied successfully in the total synthesis of several related natural products. wikipedia.orgvulcanchem.com
The mechanistic underpinning of the aforementioned allylic oxidative rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement, often referred to as the Babler-Dauben oxidation. researchgate.netwikipedia.org The reaction is initiated by the formation of a chromate (B82759) ester from the tertiary allylic alcohol and the chromium(VI) reagent (PCC). wikipedia.org This chromate ester intermediate then undergoes a concerted, thermally allowed researchgate.netresearchgate.net-sigmatropic shift, which effectively transposes the carbon-oxygen and carbon-carbon bonds. wikipedia.org Subsequent oxidation of the rearranged isomeric chromate ester yields the final α,β-unsaturated ketone. wikipedia.org This elegant cascade reaction has proven to be a key methodology in the total syntheses of (–)-ar-turmerone and (–)-dihydro-ar-turmerone, achieving the desired molecular architecture in a limited number of steps. x-mol.comresearchgate.net
| Reaction | Key Reagents | Intermediate | Mechanism | Application |
| Dauben Oxidation | Tertiary Allylic Alcohol, Pyridinium Chlorochromate (PCC) | Chromate Ester | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Synthesis of (–)-ar-turmerone, (–)-dihydro-ar-turmerone researchgate.netx-mol.com |
Enantioselective Catalytic Approaches
The introduction of chirality in a controlled and efficient manner is paramount in the synthesis of enantiopure molecules like (-)-beta-turmerone. Catalytic methods, which use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, are particularly powerful.
To achieve the synthesis of the levorotatory enantiomer of turmerone analogues, the initial stereocenter must be set with high fidelity. A highly effective method for this involves a rhodium-catalyzed asymmetric 1,4-conjugate addition. researchgate.netx-mol.com Specifically, the enantioselectivity in the total synthesis of (–)-ar-turmerone was introduced via a Rh(I)-(S)-BINAP catalyzed addition of p-tolylboronic acid onto E-ethylcrotonate. researchgate.netx-mol.comresearchgate.net This reaction establishes the benzylic stereogenic center with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.net The use of chiral phosphine (B1218219) ligands like BINAP with transition metals such as rhodium is a well-established and robust method for a variety of asymmetric transformations, including conjugate additions and hydrogenations. nih.govresearchgate.net
Beyond the established Rh-BINAP systems, research continues to yield novel catalytic approaches for chiral induction. One such innovative strategy involves the Rh-catalyzed asymmetric hydrogenation of specifically designed precursors. researchgate.netnih.gov This method has been applied to the asymmetric total synthesis of (S)-(+)-ar-Turmerone by targeting the stereogenic β-methyl ketone motif. researchgate.net Furthermore, the broader field of asymmetric catalysis is constantly evolving, with the design of new chiral ligands and catalytic systems. For instance, novel C2-symmetric spiroketal-based ligands (SPIROLs) have been successfully employed in iridium- and palladium-catalyzed asymmetric transformations. researchgate.net Similarly, chiral Salen complexes of copper(II) and nickel(II) have demonstrated high efficiency in asymmetric alkylation reactions under phase transfer conditions. nih.gov These developments represent the ongoing effort to create more efficient, selective, and versatile tools for asymmetric synthesis that could be applied to targets like this compound.
Synthetic Routes to Stereogenic β,β′-Dimethyl Ketone Moieties
The β,β′-dimethyl ketone structural motif is a key feature of certain turmerone analogues. The stereocontrolled synthesis of this moiety has been addressed through innovative catalytic hydrogenation strategies. researchgate.netnih.gov
A rationally designed, rhodium-catalyzed asymmetric hydrogenation of β'-methylene conjugated enones provides a highly efficient and selective method for constructing enantioenriched β'-methyl unsaturated enones. nih.gov This methodology can be extended to the preparation of chiral β,β'-dimethyl ketones through a consecutive double asymmetric hydrogenation of β,β'-dimethylene ketones. researchgate.net This powerful strategy was successfully demonstrated in the asymmetric total synthesis of (S)-(+)-ar-Turmerone and (S)-(+)-dihydro-ar-Turmerone. researchgate.netnih.gov The reaction proceeds with high efficiency and excellent enantioselectivity, offering a practical route to these complex chiral structures from readily available starting materials. nih.gov
| Methodology | Substrate | Catalyst System | Product | Application |
| Asymmetric Monohydrogenation | β'-Methylene Conjugated Enone | Rh-Catalyst, Chiral Ligand | Enantioenriched β'-Methyl Unsaturated Enone | Synthesis of Chiral Intermediates nih.gov |
| Double Asymmetric Hydrogenation | β,β'-Dimethylene Ketone | Rh-Catalyst, Chiral Ligand | Chiral β,β'-Dimethyl Ketone | Total Synthesis of (S)-(+)-ar-Turmerone researchgate.net |
Concise Synthetic Strategies for Related Bisabolane (B3257923) Sesquiterpenoids
The bisabolane sesquiterpenoids are a large family of natural products characterized by a C15 framework that often includes a mono-aromatic ring. nih.gov The structural diversity within this family has inspired chemists to develop a variety of synthetic strategies. This section will explore some of the concise and efficient total syntheses of notable bisabolane sesquiterpenoids, such as (±)-curcumene, (±)-xanthorrhizol, (±)-curcuhydroquinone, and the heliannuols.
A particularly facile and high-yield total synthesis of (±)-curcumene, (±)-xanthorrhizol, and (±)-curcuhydroquinone has been achieved using bromobenzene (B47551) derivatives as starting materials. nih.govresearchgate.net The key steps in this approach are a halogen-lithium exchange, followed by the addition of isoprenylacetone and subsequent reduction of the resulting carbinols. nih.gov This C7 + C8 strategy allows for the rapid assembly of the bisabolane skeleton. nih.gov For instance, the synthesis of (±)-curcumene requires only three chemical operations. nih.gov The synthesis of (±)-xanthorrhizol via this route is also highly effective. nih.gov
Enantioselective syntheses are crucial for accessing specific stereoisomers of biologically active molecules. The Córdova group accomplished the enantioselective total syntheses of (+)-dehydrocurcumene, (+)-tumerone, and (+)-curcumene from a common precursor generated via a co-catalytic asymmetric conjugate addition. mdpi.com An asymmetric approach to aromatic bisabolanes, including (−)-curcumene, has been developed featuring an allylic diazene (B1210634) rearrangement as the key step. x-mol.net
Palladium-catalyzed cross-coupling reactions of organozinc reagents have also proven to be a powerful tool for the synthesis of aromatic bisabolene (B7822174) natural products. acs.org This methodology has been successfully applied to the synthesis of dehydro-α-curcumene, (±)-curcuphenol, and (±)-elvirol. acs.org
The following tables summarize key aspects of some of these concise synthetic strategies.
| Target Compound | Key Reactions | Starting Materials | Overall Yield | Number of Steps |
| (±)-Curcumene | Halogen-lithium exchange, Addition, Reduction | Bromobenzene derivatives, Isoprenylacetone | High | 3 |
| (±)-Xanthorrhizol | C-alkylation, C-methylation, Decyanation/Demethylation | 3-methoxy-4-methyl-benzylcyanide, 5-iodo-2-methyl-pent-2-ene | 90% | 3 |
| (±)-Heliannuol D | Baeyer-Villiger reaction, Lithiation/Addition, Epoxidation, Intramolecular cyclization | 4-methoxy-3-methyl-acetophenone | 32.6% | 11 |
| (+)-Curcumene | Co-catalytic asymmetric conjugate addition | - | - | - |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of (-)-beta-Turmerone. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. researchgate.netijcrt.org Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.
High-field ¹H NMR spectroscopy, often performed at 300 MHz or 400 MHz, provides detailed information about the chemical environment of each proton. researchgate.net For β-turmerone, ¹H NMR spectra reveal characteristic signals, including those for methyl groups, methylene (B1212753) protons, and olefinic protons within the cyclohexene (B86901) ring and the side chain. researchgate.netsrce.hr Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks, confirming the connectivity of adjacent protons. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. researchgate.netresearchgate.net Techniques like ¹³C-¹H shift correlation (HMQC or HSQC) are used to directly link each carbon to its attached proton(s), further solidifying the structural assignment. researchgate.net The complete assignment of both ¹H and ¹³C NMR spectra is essential for unambiguously confirming the structure of this compound. researchgate.netresearchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for beta-Turmerone (Note: Specific chemical shifts can vary based on solvent and experimental conditions)
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-Me | ~1.51 | Data not consistently available |
| 3-H | ~5.83 | Data not consistently available |
| 5-H | ~2.06, ~2.25-2.3 | Data not consistently available |
| 6-H | ~2.25-2.3 | Data not consistently available |
| 1'-H | Data not consistently available | Data not consistently available |
| 2'-H | Data not consistently available | Data not consistently available |
| 3'-H | ~6.24 | Data not consistently available |
| 4'-Methylene | ~4.82, ~4.87 | Data not consistently available |
| 7-Me | ~0.86 | Data not consistently available |
Source: Data compiled from various spectroscopic studies. researchgate.net
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for both α- and β-turmerone is C15H22O. researchgate.net
When coupled with Gas Chromatography (GC-MS), it allows for the identification of β-turmerone within complex mixtures like essential oils. asianpubs.orgajol.info The mass spectrum of β-turmerone shows a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 216. researchgate.netmdpi.com The fragmentation pattern is characteristic of the molecule's structure. For instance, specific fragment ions are selected for accurate quantification in complex samples to avoid interference from co-eluting compounds. mdpi.com A characteristic fragment ion for β-turmerone in GC-MS analysis is m/z 120. mdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The FT-IR spectrum reveals absorption bands corresponding to the vibrations of specific chemical bonds. ajol.infonanobioletters.com
Key characteristic absorption bands for turmerones include:
C=O (Ketone): A strong absorption band is typically observed around 1735 cm⁻¹ and 1445 cm⁻¹, indicative of the carbonyl group. nanobioletters.com
C=C (Alkene): Stretching vibrations for carbon-carbon double bonds appear in the spectrum. Aromatic C=C stretch vibrations can be seen around 2300 cm⁻¹ and 2935 cm⁻¹. nanobioletters.com
C-H: Bending vibrations for C-H bonds are observed at lower wavenumbers, for instance, around 990 cm⁻¹ and 1100 cm⁻¹. nanobioletters.com
These spectral features, while not sufficient for complete structural elucidation on their own, provide rapid and valuable confirmation of the key functional groups within the molecule. oregonstate.eduscribd.com
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from other components in a mixture, such as turmeric essential oil, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis and purity assessment of this compound. nih.govnih.gov HPLC methods have been developed for the simultaneous quantification of major curcuminoids and volatile components, including β-turmerone, in turmeric. nih.govnih.gov
A common approach involves using a reversed-phase column, such as a Zorbax SB-C18. nih.govnih.gov The separation of β-turmerone from its isomer, α-turmerone, can be challenging but has been successfully achieved using specific columns and mobile phase compositions. nih.govresearchgate.net A gradient mobile phase, often consisting of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.4% aqueous acetic acid), is frequently employed to achieve optimal separation. nih.govnih.gov Detection is typically performed using a UV detector, with turmerones being monitored at around 240 nm. nih.govnih.gov The method's validation includes assessing linearity, sensitivity, precision, and accuracy to ensure reliable quantification. nih.govnih.gov Purity of isolated β-turmerone is often confirmed to be above 98% by HPLC. researchgate.net
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and 0.4% (v/v) aqueous acetic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | Optimized to improve chromatographic behavior |
Source: Based on established and validated HPLC methods. nih.govnih.gov
Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
Gas Chromatography (GC) is the conventional and primary method for analyzing the volatile constituents of turmeric, including this compound. nih.gov It is frequently coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. asianpubs.orgjyoungpharm.in
In GC-FID analysis, the area of the peak corresponding to this compound is proportional to its concentration in the sample. jyoungpharm.in The use of a capillary column, such as a DB-5ms or BP-1, is standard. jyoungpharm.inredalyc.org The percentage of β-turmerone in turmeric essential oil can vary significantly depending on the geographical origin and processing of the rhizomes, with reported values ranging from approximately 7.4% to over 18%. jyoungpharm.inredalyc.orgdergipark.org.truottawa.ca
GC-MS combines the separation power of GC with the identification capabilities of MS. ajol.info This technique is invaluable for identifying this compound in complex mixtures by comparing its retention time and mass spectrum with that of a reference standard or library data. asianpubs.orgmdpi.com For quantitative purposes, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by focusing on characteristic fragment ions of β-turmerone, such as m/z 120. mdpi.com
Table 3: Relative Abundance of beta-Turmerone in Turmeric Essential Oil from Different Studies (GC Analysis)
| Study/Source | Relative Percentage of this compound |
| Malaysian C. domestica | 13.5% |
| Bhutanese C. longa | 14.7-18.4% |
| Northern Indian Plains C. longa | 12.0% |
| Ecuadorian Amazon C. longa | 7.4% |
| Mysore (India) C. longa | 18.9-21.1% |
| Turkish C. longa | 18.84% |
Source: Data compiled from multiple GC-based studies. asianpubs.orgjyoungpharm.inredalyc.orgdergipark.org.tr
Advanced Extraction Techniques for this compound
The efficient extraction of this compound from Curcuma longa is a critical first step for its analysis and isolation. Advanced extraction techniques offer significant advantages over traditional methods like Soxhlet and maceration in terms of reduced solvent consumption, shorter extraction times, and improved yields.
Pressurized Liquid Extraction (PLE) Optimization
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. These conditions increase the solubility of analytes and the mass transfer rate, while the high pressure keeps the solvent in its liquid state above its boiling point.
For the simultaneous extraction of curcuminoids and volatile components, including ar-turmerone (B1667624), α-turmerone, and β-turmerone, from Curcuma longa, a PLE method has been optimized. nih.govnih.gov The optimization process involves evaluating various parameters to maximize the extraction yield.
Solvent Selection: Different solvents and solvent combinations are tested to find the optimal medium for extracting the target compounds.
Temperature and Pressure: The effect of varying temperatures and pressures on the extraction efficiency is investigated. Increased temperature generally improves extraction, but must be carefully controlled to prevent degradation of thermally labile compounds.
Extraction Time and Cycles: The duration of the extraction and the number of extraction cycles are optimized to ensure complete extraction without unnecessary solvent and energy consumption.
A study on the PLE of Curcuma longa successfully developed a method for the simultaneous quantification of curcuminoids and turmerones, highlighting the effectiveness of this technique for obtaining a comprehensive profile of the bioactive compounds. nih.govnih.gov
Supercritical Carbon Dioxide Extraction Methodologies
Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a green and highly selective extraction technique. In its supercritical state (above 31.1 °C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
The selectivity of SFE can be finely tuned by modifying the pressure and temperature, which alters the density and solvating power of the supercritical CO₂. This allows for the targeted extraction of specific classes of compounds. For the extraction of non-polar compounds like this compound, SFE is particularly advantageous as it avoids the use of organic solvents.
The addition of a co-solvent, or modifier, such as ethanol (B145695) or methanol, can increase the polarity of the supercritical fluid, enabling the extraction of a broader range of compounds. The optimization of SFE for turmerone extraction involves a systematic evaluation of:
Pressure and Temperature: These are the primary parameters controlling the solvent strength of the supercritical CO₂.
CO₂ Flow Rate: A higher flow rate can reduce extraction time but may also lead to channeling and incomplete extraction.
Co-solvent Percentage: The type and concentration of the co-solvent are critical for modifying the polarity of the fluid and enhancing the extraction of semi-polar compounds.
Extraction Time: The duration of the extraction is optimized to ensure maximum recovery of the target analytes.
Comparative Analysis of this compound Content Across Curcuma longa Chemotypes and Plant Parts
The concentration of this compound, along with other volatile compounds, can vary significantly depending on the specific chemotype of Curcuma longa and the part of the plant being analyzed. Research has shown that different cultivars and geographical locations can lead to distinct chemical profiles.
One study analyzing the essential oil from 12 turmeric samples from different producers in Brazil found that the major components were ar-turmerone (averaging 40.00% ± 13.20%), α-turmerone (10.05% ± 2.90%), and curlone (B1196680) (22.73% ± 12.72%). scielo.br Although this study did not specifically quantify β-turmerone separately, it highlights the significant variability in the turmerone content among different samples. Another analysis identified ar-turmerone (31.7%), α-turmerone (12.9%), and β-turmerone (12.0%) as main oil components. mdpi.com
The part of the plant used for extraction also plays a crucial role. The rhizome is the primary source of turmerones. However, the concentration can differ between the main rhizome (mother rhizome) and the finger rhizomes. Typically, the essential oil yield and the concentration of specific sesquiterpenes are higher in the rhizomes compared to other plant parts like leaves and flowers.
Table 2: Reported Content of Turmerones in the Essential Oil of Curcuma longa Rhizomes
| Compound | Average Content (%) | Standard Deviation (%) | Reference |
| ar-Turmerone | 40.00 | 13.20 | scielo.br |
| α-Turmerone | 10.05 | 2.90 | scielo.br |
| Curlone | 22.73 | 12.72 | scielo.br |
| ar-Turmerone | 31.7 | Not specified | mdpi.com |
| α-Turmerone | 12.9 | Not specified | mdpi.com |
| β-Turmerone | 12.0 | Not specified | mdpi.com |
This variability underscores the importance of careful selection and characterization of the plant material for any application where a consistent chemical profile is required. The chemotype, growing conditions, harvesting time, and post-harvest processing can all influence the final concentration of this compound and other bioactive compounds in Curcuma longa.
Mechanistic Elucidation of Pharmacological Activities Pre Clinical Studies
Anti-Inflammatory Mechanisms
Aromatic-turmerone, in particular, has been identified as a potent anti-inflammatory agent in various pre-clinical models. Its mechanisms involve the modulation of inflammatory mediators, signaling pathways, and immune cell functions.
Modulation of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α, MCP-1)
Aromatic-turmerone has been shown to significantly reduce the production of several key pro-inflammatory cytokines. In studies involving amyloid β-stimulated microglial cells, ar-turmerone (B1667624) suppressed the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov This inhibitory effect on cytokine production is a critical component of its neuroprotective potential in neuroinflammatory conditions. nih.govnih.gov
Further research on human keratinocyte (HaCaT) cells demonstrated that ar-turmerone could dose-dependently reduce the TNF-α-mediated production of IL-1β, IL-6, and Interleukin-8 (IL-8). researchgate.netnih.gov Similarly, studies on PMA and LPS-stimulated human macrophage-like U937 mononuclear cells showed that turmerones inhibited the release of IL-1β, IL-6, IL-8, and TNF-α. mdpi.com Turmeronols A and B, related bisabolane-type sesquiterpenoids, also significantly inhibited the production and mRNA expression of IL-1β, IL-6, and TNF-α in LPS-stimulated BV-2 microglial cells. nih.gov
Table 1: Effect of Turmerone on Pro-Inflammatory Cytokine Production
| Compound | Model System | Stimulant | Inhibited Cytokines | Reference |
|---|---|---|---|---|
| ar-Turmerone | BV2 Microglial Cells | Amyloid β | TNF-α, IL-1β, IL-6, MCP-1 | nih.gov |
| ar-Turmerone | HaCaT Keratinocytes | TNF-α | IL-1β, IL-6, IL-8 | nih.gov |
| Turmerones | U937 Macrophage-like Cells | PMA and LPS | IL-1β, IL-6, IL-8, TNF-α | mdpi.com |
| Turmeronol A & B | BV-2 Microglial Cells | LPS | IL-1β, IL-6, TNF-α | nih.gov |
Downregulation of Inflammatory Gene Expression (e.g., IL-17, IL-22, IL-23 mRNA)
Beyond protein-level inhibition, ar-turmerone has been found to downregulate the synthesis of inflammatory gene transcripts. In a psoriasis-like mouse model, topical application of ar-turmerone led to the downregulation of Interleukin-17 (IL-17), Interleukin-22 (IL-22), and Interleukin-23 (IL-23) mRNA synthesis. researchgate.netresearchgate.net The IL-23/IL-17 axis is known to be a critical pathway in the pathogenesis of several chronic inflammatory diseases. nih.gov
Inhibition of Key Signaling Pathways (e.g., NF-κB, JNK, p38 MAPK)
The anti-inflammatory effects of ar-turmerone are mediated through the inhibition of critical intracellular signaling pathways. researchgate.net Research has consistently shown that ar-turmerone impairs the inflammatory response by blocking the Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways. nih.govnih.gov
In amyloid β-stimulated microglial cells, ar-turmerone was observed to inhibit the phosphorylation and degradation of IκB-α, which is an inhibitor of NF-κB. This action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of inflammatory genes. nih.gov Concurrently, it inhibited the phosphorylation of JNK and p38 MAPK. nih.govresearchgate.net Similar inhibitory effects on NF-κB and p38 MAPK phosphorylation were also noted in a psoriasis mouse model. researchgate.netresearchgate.net
Impact on Immune Cell Function (e.g., CD8+ T cell migration, dendritic cell activity)
Studies on murine bone marrow-derived dendritic cells (DCs) revealed that ar-turmerone could induce both phenotypic and functional maturation. nih.gov This was evidenced by the increased expression of maturation markers such as CD86, CD40, and MHC II, as well as an increased production of IL-12 and TNF-α by the dendritic cells. nih.gov This suggests an adjuvant-like activity that could enhance specific immune responses.
Anticancer Mechanisms
Various turmerone isomers have demonstrated antiproliferative and pro-apoptotic effects across a range of cancer cell lines in preclinical studies. The primary mechanism identified is the induction of programmed cell death, or apoptosis.
Induction of Apoptosis in Neoplastic Cell Lines (e.g., human lymphoma, HepG2, MDA-MB-231)
Research indicates that turmerones can induce apoptosis in various cancer cells, including those of hematologic and solid tumors.
Human Lymphoma and Leukemia: Aromatic-turmerone has been shown to induce DNA fragmentation, a hallmark of apoptosis, in a dose- and time-dependent manner in human histiocytic lymphoma (U937) and human chronic myelogenous leukemia (K562) cell lines. nih.govresearchgate.net It also showed similar effects in mouse lymphocytic leukemia (L1210) cells. researchgate.netmdpi.com Another study found that ar-turmerone produced internucleosomal DNA fragmentation and morphological changes characteristic of apoptosis in human myeloid leukemia HL-60 cells. koreascience.kr
HepG2 (Hepatocellular Carcinoma): Aromatic-turmerone exhibits significant antiproliferative activity against human hepatocellular carcinoma HepG2 cells. tmu.edu.tw The mechanism involves the induction of apoptosis, confirmed by increased DNA fragmentation and annexin (B1180172) V binding. tmu.edu.tw This process is triggered by the generation of reactive oxygen species (ROS), leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) caspase pathways. tmu.edu.twtmu.edu.tw
MDA-MB-231 (Breast Cancer): In the triple-negative breast cancer cell line MDA-MB-231, α-turmerone was found to be a significant inhibitor of cell proliferation. lifekey.com.au It induces apoptosis, which was confirmed by the appearance of a sub-G1 peak in cell cycle analysis, DNA fragmentation, and positive annexin-V staining. lifekey.com.aunih.gov The apoptotic process was found to be mediated through the activation of the caspase cascade, evidenced by a significant decrease in procaspases-3, -8, and -9. lifekey.com.aunih.gov
Table 2: Induction of Apoptosis by Turmerone Isomers in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Apoptotic Findings | Reference |
|---|---|---|---|---|
| ar-Turmerone | U937, K562, L1210, HL-60 | Human Lymphoma/Leukemia | Induces DNA fragmentation in a dose- and time-dependent manner. | nih.govresearchgate.netkoreascience.kr |
| ar-Turmerone | HepG2 | Hepatocellular Carcinoma | Induces apoptosis via ROS-mediated activation of intrinsic and extrinsic caspase pathways. | tmu.edu.tw |
| α-Turmerone | MDA-MB-231 | Breast Adenocarcinoma | Induces apoptosis via activation of caspase-3, -8, and -9. Confirmed by DNA fragmentation and annexin-V staining. | lifekey.com.aunih.gov |
| α-Turmerone | HepG2 | Hepatocellular Carcinoma | Inhibits cell proliferation in a dose-dependent manner. | lifekey.com.au |
Activation of Caspase Cascades (e.g., Caspase-3, -8, -9)
Pre-clinical research specifically investigating the direct role of (-)-beta-turmerone in the activation of caspase cascades is limited. Studies focusing on other related compounds, such as alpha-turmerone (B1252591), have demonstrated an ability to activate the caspase cascade, evidenced by a decrease in procaspases-3, -8, and -9 in treated cancer cells. nih.gov Similarly, research on whole turmeric oil, of which beta-turmerone is a known constituent, has been associated with the activation of caspase-3, -8, and -9. mdpi.com However, the specific contribution and independent activity of this compound in initiating these apoptotic pathways have not been clearly elucidated in the reviewed scientific literature.
Inhibition of Cancer Cell Proliferation
The anti-proliferative effects of this compound appear to be modest compared to other compounds isolated from turmeric. In studies examining the ability of various constituents to inhibit the proliferation of tumor cell lines, the turmerone fraction (containing both α- and β-isomers) was found to be significantly less active than curcuminoids. oup.com While other isomers like alpha-turmerone and ar-turmerone have demonstrated more pronounced dose-dependent inhibition of cancer cell growth, the specific efficacy of this compound as a standalone anti-proliferative agent is not strongly supported by current pre-clinical data. nih.govoup.com
Modulation of Growth Factor Secretion and Receptor Phosphorylation (e.g., EGF)
There is a lack of specific pre-clinical data detailing the activity of this compound on the modulation of growth factor secretion or the phosphorylation of their receptors, such as the epidermal growth factor (EGF) receptor. Research in this area has primarily focused on other turmeric-derived compounds.
Suppression of Matrix Metalloproteinase (MMP-9) and Cyclooxygenase-2 (COX-2) Expression
The most clearly defined pharmacological action of this compound in pre-clinical studies is its potent anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2). In a study on lipopolysaccharide (LPS)-activated mouse macrophage cells (RAW 264.7), this compound demonstrated significant inhibitory activity against COX-2. nih.gov This mechanism is critical as COX-2 is an inducible enzyme responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. nih.gov
While studies on aromatic-turmerone have shown significant suppression of Matrix Metalloproteinase-9 (MMP-9) expression, specific evidence demonstrating a similar effect by this compound is not available in the current literature. nih.gov
| Compound | Target Enzyme | Cell Line | IC₅₀ Value (µg/mL) |
|---|---|---|---|
| This compound | Cyclooxygenase-2 (COX-2) | RAW 264.7 (Mouse Macrophage) | 1.6 |
Interference with Pro-Survival Signaling Pathways (e.g., PI3K/Akt, ERK1/2)
Specific investigations into the interference of this compound with pro-survival signaling pathways such as PI3K/Akt or ERK1/2 are not prominent in the existing literature. These critical pathways, which regulate cell survival and proliferation, have been shown to be modulated by other related compounds like aromatic-turmerone, which can reduce the phosphorylation of both PI3K/Akt and ERK1/2. nih.gov However, direct evidence linking this compound to the inhibition of these specific pathways is currently lacking.
Neuroprotective Mechanisms
Attenuation of Microglial Activation and Associated Neuroinflammation
The potential for this compound to exert neuroprotective effects is supported by evidence that it can cross the blood-brain barrier. Pre-clinical studies in mice have detected α-, β-, and aromatic-turmerone in both the serum and the brain following administration, indicating bioavailability to the central nervous system. nih.gov This is a crucial prerequisite for any direct interaction with neural cells, including microglia. nih.gov
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Preclinical research indicates that analogs of turmerones can activate this protective pathway. A study focusing on aromatic turmerone (ar-turmerone), a closely related compound to beta-turmerone, found that its derivatives can provide neuroprotective effects directly on dopaminergic neurons. eurekalert.org
This neuroprotection was found to be independent of the previously reported anti-inflammatory effects on microglia. eurekalert.org The study identified two ar-turmerone analogs, ar-atlantone (Atl) and another designated A2, that exhibited these neuroprotective properties by increasing the expression of antioxidant proteins. This increase was achieved through the activation of Nrf2. eurekalert.org The analog A2, in particular, was identified as a potent activator of the Nrf2 pathway, suggesting a strong antioxidant effect. eurekalert.org
Promotion of Neural Stem Cell Proliferation and Neuronal Differentiation
Preclinical studies, primarily focusing on ar-turmerone, have demonstrated a significant impact on neural stem cells (NSCs), which are crucial for the brain's self-repair and regenerative capabilities. omegor.comnih.gov Both in vitro and in vivo data suggest that ar-turmerone promotes the proliferation of NSCs and encourages their differentiation into neurons. nih.govreddit.com
In in vitro experiments using cultured rat fetal NSCs, treatment with ar-turmerone led to a dose-dependent increase in the number of NSCs. nih.gov A maximum increase of approximately 80% in NSC numbers was observed at a concentration of 6.25 μg/ml. nih.gov This effect was linked to an increase in cell proliferation, with certain concentrations raising the percentage of proliferating NSCs from a baseline of about 50% to 80%. omegor.comnih.gov Furthermore, ar-turmerone treatment was shown to accelerate the differentiation process, leading to more young neurons and fewer undifferentiated NSCs compared to control cells. nih.govresearchgate.net
In vivo studies in adult rats mirrored these findings. Intracerebroventricular injection of ar-turmerone resulted in the expansion and mobilization of proliferating NSCs from the subventricular zone (SVZ) and the hippocampus, two key neurogenic niches in the adult brain. omegor.comnih.govreddit.com
**Table 1: Effect of Ar-Turmerone on Neural Stem Cell (NSC) Proliferation and Differentiation *in vitro***
| Parameter | Treatment Group | Observation | Reference |
|---|---|---|---|
| NSC Number | 6.25 µg/ml ar-turmerone | ~80% increase in cell number after 72 hours | nih.gov |
| NSC Proliferation | ar-turmerone | Increased percentage of proliferating cells from ~50% to ~80% | nih.gov |
| Neuronal Differentiation | 6.25 µg/ml ar-turmerone | Preferential differentiation into young neurons (TuJ1-positive cells) | nih.govresearchgate.net |
Enzymatic Modulation Relevant to Neurodegeneration (e.g., acetylcholinesterase, adenosine (B11128) deaminase, β-secretase)
Turmerones have been investigated for their potential to modulate enzymes implicated in the pathology of neurodegenerative diseases.
Acetylcholinesterase (AChE): In silico studies have explored ar-turmerone as a potential inhibitor of acetylcholinesterase, an enzyme central to the cholinergic hypothesis of Alzheimer's disease. samipubco.com Additionally, research on turmeric oil, which contains α, β, and ar-turmerone, suggests it may control neuroinflammation in part through the inhibition of acetylcholinesterase. mdpi.com
Adenosine Deaminase: The same research that linked turmeric oil to AChE inhibition also noted its inhibitory effect on adenosine deaminase, another factor in neuroinflammation. mdpi.com
β-secretase (BACE-1): The enzyme β-secretase is critical in the formation of amyloid-beta plaques. Research has shown that alpha-turmerone, another isomer found in turmeric oil, exhibits potent inhibitory activity against β-secretase. google.com
Impact on Gene Expression Related to Seizure Activity (e.g., c-fos, bdnf)
Research using zebrafish and mouse models demonstrates that ar-turmerone can modulate the expression of genes associated with seizure activity. plos.orgresearchgate.net The immediate early gene c-fos is often used as a marker for neuronal activity and seizure severity. plos.orgnih.gov In a pentylenetetrazole (PTZ)-induced seizure model in zebrafish, treatment with ar-turmerone significantly downregulated the expression of c-fos, suggesting a role in controlling the abnormal neuronal hyperexcitability that accompanies seizures. plos.org
Conversely, ar-turmerone was found to upregulate the expression of brain-derived neurotrophic factor (bdnf). plos.org This upregulation was observed both in the absence and presence of the seizure-inducing agent. Increased bdnf transcription may be linked to neuroprotective and potential antidepressant effects. plos.org The ability of ar-turmerone to increase bdnf while simultaneously downregulating seizure-induced c-fos suggests a dual mechanism relevant to epilepsy. plos.org
Antidiabetic and Metabolic Regulatory Mechanisms
Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-glucosidase, α-amylase)
A key strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes that digest carbohydrates, such as α-glucosidase and α-amylase. researchgate.net Preclinical studies have identified ar-turmerone as a potent inhibitor of these enzymes.
Volatile oils extracted from Curcuma longa rhizomes demonstrated more effective inhibition of α-glucosidase and α-amylase than the standard antidiabetic drug, acarbose. researchgate.net Ar-turmerone, as the primary volatile component, was shown to be a powerful inhibitor of both enzymes in a dose-dependent manner. researchgate.net
Table 2: Inhibitory Activity of Ar-Turmerone on Carbohydrate-Metabolizing Enzymes
| Enzyme | Compound | IC₅₀ Value | Reference |
|---|---|---|---|
| α-Glucosidase | Ar-Turmerone | 0.28 µg/mL | researchgate.net |
| α-Amylase | Ar-Turmerone | 24.5 µg/mL | researchgate.net |
Activation of Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ)
Peroxisome proliferator-activated receptors (PPARs) are transcription factors that play essential roles in regulating metabolism. nih.gov Specifically, PPAR-δ (also known as PPAR-β) is involved in lipid metabolism and energy homeostasis. mdpi.com Research has indicated that the hypoglycemic effects of a hexane (B92381) extract from turmeric, which contains ar-turmerone as a main component, are exerted through the activation of PPAR-δ. mdpi.com This suggests a mechanism by which turmerones may regulate glucose and lipid metabolism at the level of gene transcription. researchgate.net
Regulation of Lipid and Glucose Metabolism-Related Gene Expression (e.g., SREBP-1c, PGC1-α, PGC1-β)
Preclinical research indicates that turmerone-containing preparations can modulate key genes involved in energy homeostasis. A study investigating Curcuma oil, which is rich in α,β-turmerone, ar-turmerone, and curlone (B1196680), demonstrated significant effects on hepatic gene expression in an animal model of insulin (B600854) resistance. Treatment with the oil was found to ameliorate hyperglycemia and hyperinsulinemia by modulating the expression of critical metabolic regulators. semanticscholar.org Specifically, the treatment altered the hepatic expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis, as well as peroxisome proliferator-activated receptor-gamma co-activator 1-alpha (PGC-1α) and PGC-1-beta (PGC-1β), which are master regulators of mitochondrial biogenesis and energy metabolism. semanticscholar.org
Impact on Adipocyte Differentiation and Hypertrophy in Animal Models
The influence of turmerones on adipose tissue has been observed in animal models of obesity. In one study, long-term inhalation of volatile turmerones, a mixture comprising α-turmerone, β-turmerone, and ar-turmerone, effectively suppressed weight gain in mice fed a high-fat diet. mdpi.com A significant outcome of this research was the observed reduction in the hypertrophy of adipocytes within the epididymal fat, indicating that turmerones can limit the size increase of fat cells under obesogenic conditions. mdpi.comnih.gov
Conversely, other research has suggested that certain turmeric extracts containing sesquiterpenoids like ar-turmerone may stimulate adipocyte differentiation. This suggests a complex role for turmerones in adipogenesis that may be dependent on the specific extract composition and experimental model.
Antimicrobial and Antifungal Mechanisms
Turmerones exhibit a broad spectrum of antimicrobial and antifungal activities, which have been primarily investigated using essential oils derived from Curcuma longa.
Investigation of Antibacterial Spectrum and Efficacy (e.g., Bacillus cereus, Staphylococcus aureus)
Essential oils rich in turmerones have demonstrated notable efficacy against Gram-positive bacteria. In a study analyzing an essential oil composed predominantly of ar-turmerone (63.4%), α-turmerone (13.7%), and β-turmerone (12.6%), significant antibacterial activity was recorded against Bacillus cereus and Staphylococcus aureus. nih.gov Another investigation using turmeric oil, where ar-turmerone and a general "turmerone" were major constituents, also confirmed its inhibitory action against these bacteria. acs.orgnih.gov
Some research, however, suggests that the antibacterial effect may arise from a synergistic interaction between the various components of the essential oil, as isolated ar-turmerone did not show activity against S. aureus in one study. researchgate.net
Antibacterial Activity of Turmerone-Rich Essential Oil
| Bacterial Species | Activity Level | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Bacillus cereus | Notable Inhibition | 78 µg/mL | nih.gov |
| Staphylococcus aureus | Notable Inhibition | 78 µg/mL | nih.gov |
Characterization of Antifungal Activities (e.g., Aspergillus niger, Aspergillus flavus)
The antifungal properties of turmerone-containing essential oils have been well-documented against pathogenic fungi. A leaf essential oil rich in turmerones showed potent antifungal activity against Aspergillus niger, with a minimum inhibitory concentration (MIC) of 19.5 µg/mL. nih.govmdpi.com
Studies focusing on Aspergillus flavus found that an essential oil with high concentrations of ar-turmerone, α-turmerone, and β-turmerone inhibited fungal growth in a dose-dependent manner. semanticscholar.orgnih.gov At a concentration of 0.5%, the oil completely inhibited spore germination and sporulation. nih.gov This highlights the potential of turmerones to control the proliferation of mycotoxin-producing fungi. semanticscholar.orgnih.gov Furthermore, a hexane extract of turmeric, which is effective at extracting volatile compounds like turmerones, was the only solvent extract to show activity against both A. niger and A. flavus in one comparative study. doaj.org
Cellular and Molecular Targets in Microbial Pathogens
The mechanism underlying the antimicrobial action of turmerones appears to involve the disruption of microbial cell structures. jmchemsci.com Research suggests that these lipophilic compounds can permeate the fungal cell wall and cytoplasmic membrane. mdpi.com This penetration compromises the integrity of the cell membrane, leading to the leakage of cytoplasmic contents. mdpi.com
Electron microscopy of Aspergillus flavus treated with turmerone-rich essential oil revealed significant morphological damage, including alterations to the hyphae membranes and conidiophores. semanticscholar.orgnih.gov This disruption of structural integrity and membrane function impairs crucial cellular processes, such as osmotic balance and enzymatic regulation necessary for ATP synthesis, ultimately inhibiting fungal growth and proliferation. mdpi.com
Immunomodulatory Activities
Beyond their metabolic and antimicrobial effects, turmerones have demonstrated immunomodulatory capabilities in preclinical studies. Research has shown that isolated α-turmerone and ar-turmerone can stimulate the proliferation of peripheral blood mononuclear cells (PBMCs) and induce the production of cytokines. mdpi.com
In animal models of skin inflammation, ar-turmerone has been shown to exert potent anti-inflammatory effects. researchgate.net It reduces inflammation by suppressing the expression of inflammatory cytokines such as TNF-α and IL-6. researchgate.net The mechanism for this activity involves the downregulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). researchgate.net
Stimulation of Peripheral Blood Mononuclear Cell (PBMC) Proliferation
There is currently a lack of available scientific literature and pre-clinical data specifically investigating the stimulatory effects of isolated this compound on the proliferation of peripheral blood mononuclear cells (PBMCs). While some studies have examined the immunomodulatory properties of extracts containing a mixture of turmerones or other specific isomers like alpha-turmerone and aromatic-turmerone, these findings cannot be directly attributed to this compound. Therefore, no detailed research findings or data tables on this specific activity of this compound can be provided at this time.
Modulation of Cytokine Production in Immune Cells
Similarly, a comprehensive review of pre-clinical studies reveals a gap in the literature regarding the specific effects of this compound on cytokine production in immune cells. Research has been conducted on the anti-inflammatory and cytokine-modulating properties of aromatic-turmerone, which has been shown to suppress the production of certain inflammatory cytokines. However, dedicated studies to determine how this compound alone modulates the production of cytokines such as interleukins (ILs), tumor necrosis factor-alpha (TNF-α), or interferons (IFNs) in various immune cell types are not available. Consequently, a detailed analysis and data representation for this compound's role in cytokine modulation cannot be accurately presented.
Enhancement of Tumor Immunogenicity
The potential for this compound to enhance tumor immunogenicity remains an unexplored area of research. Studies on other related compounds, such as aromatic-turmerone, have suggested mechanisms that could contribute to improved anti-tumor immune responses, including the maturation of dendritic cells and the production of key cytokines like IL-12. However, there is no direct evidence from pre-clinical models that specifically demonstrates that this compound can increase the ability of tumor cells to be recognized and targeted by the immune system. Further investigation is required to determine if this compound possesses such properties.
Structure Activity Relationship Sar of Beta Turmerone and Its Derivatives
Correlating Structural Features with Biological Potency
(-)-β-Turmerone belongs to a class of bisabolane (B3257923) sesquiterpenoids that also includes α-turmerone and aromatic (ar)-turmerone, all of which are major constituents of turmeric (Curcuma longa) essential oil. nih.govnih.gov While structurally similar, these compounds exhibit distinct biological activities, underscoring the importance of subtle structural differences. researchgate.net For instance, the position and nature of the double bonds in the cyclohexene (B86901) ring and the side chain differentiate β-turmerone, α-turmerone, and ar-turmerone (B1667624), leading to varied potencies in anti-inflammatory, neuroprotective, and anticancer activities. d-nb.info
A comparative evaluation of these three primary turmerones against various cellular targets has revealed significant differences in their effects. Research has shown that ar-turmerone, for example, effectively inhibits microglia activation, suggesting potential in treating neurodegenerative diseases. researchgate.net It has also demonstrated anti-angiogenic effects by inhibiting endothelial cell proliferation and motility. researchgate.net In contrast, studies on β-secretase inhibition, an important target in Alzheimer's disease, found that α-turmerone was a more potent inhibitor than both β-turmerone and ar-turmerone. mdpi.com This highlights that the specific arrangement of atoms and electrons in each derivative dictates its interaction with biological macromolecules, resulting in a unique spectrum of activity.
| Compound | Key Structural Feature | Reported Biological Activity |
|---|---|---|
| (-)-β-Turmerone | Exocyclic and endocyclic double bonds in cyclohexene ring | Antioxidant, Anti-inflammatory. researchgate.net |
| α-Turmerone | Conjugated diene system in cyclohexadiene ring | Potent β-secretase inhibition, P-glycoprotein inhibition, Anti-proliferative. researchgate.netmdpi.comnih.gov |
| ar-Turmerone | Aromatic (phenyl) ring | Neuroprotective, Anti-inflammatory, Anti-angiogenic, Hypoglycemic, Antiplatelet activity. researchgate.netresearchgate.netnih.gov |
Influence of Alkene Bonds and Dienone Structures on Bioactivity
The bioactivity of turmerone derivatives is significantly influenced by the presence and configuration of alkene bonds and the α,β-unsaturated ketone (enone) moiety. researchgate.net This enone structure is a common feature in many biologically active natural products and is crucial for various molecular interactions.
Furthermore, the enone structure itself is reported to be essential for certain activities, such as the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net The ketone group can act as a hydrogen bond acceptor, while the conjugated double bond contributes to the planarity and electronic properties of that region of the molecule, facilitating interactions with biological targets. nih.gov For instance, in the interaction of ar-turmerone with odorant binding protein, the ketone group forms a hydrogen bond, and the adjacent ring structure engages in hydrophobic and pi-stacking interactions, both of which are critical for binding. nih.gov
Role of Electrophilic Carbons in Receptor Interactions and Signaling Pathway Modulation
A key feature of the enone structure present in (-)-β-turmerone and its relatives is the α,β-unsaturated ketone system. This moiety functions as a Michael acceptor, rendering the β-carbon electrophilic and susceptible to nucleophilic attack from biological macromolecules, such as the thiol groups of cysteine residues in proteins. This capacity for covalent interaction is a critical mechanism through which these compounds can modulate cellular signaling pathways.
This electrophilic nature is thought to be central to the modulation of inflammatory and neuroprotective pathways. Ar-turmerone has been shown to block several signaling pathways, including NF-κB, JNK, and p38 MAPK, in microglial cells. researchgate.net The inhibition of NF-κB, a key regulator of inflammation, may occur through the covalent modification of critical cysteine residues on proteins within this pathway, such as IKK (IκB kinase). Similarly, ar-turmerone analogs have been found to exert neuroprotective effects, with evidence suggesting the involvement of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a master regulator of the antioxidant response and is often activated by electrophilic compounds that modify its inhibitor protein, Keap1. These interactions demonstrate that the electrophilic character of the turmerone scaffold is a pivotal feature for its ability to covalently bind to and modulate the function of key signaling proteins.
Effects of Substituent Modifications on Aromatic Rings on Efficacy
Structure-activity relationship studies on ar-turmerone, which possesses an aromatic ring, have provided direct insight into how substituent modifications can tune biological efficacy. The aromatic ring offers a versatile scaffold for chemical modification, allowing for systematic changes to the molecule's steric and electronic properties. science.govlibretexts.org
Research into the development of ar-turmerone derivatives as tyrosinase inhibitors for skin-whitening applications has demonstrated the profound impact of such modifications. nih.gov In one study, the parent ar-turmerone compound showed modest tyrosinase inhibition. However, the introduction of different substituents led to significant changes in activity. A derivative modified with bromine and an indole (B1671886) group exhibited the highest binding energy to the tyrosinase enzyme. nih.gov Further analysis showed that methyl substitution increased the binding free energy, and the indole modification was found to enhance skin permeability by lowering the energy barrier for crossing a lipid bilayer model. nih.gov
These findings illustrate that modifying the substituents on the aromatic portion of the molecule can enhance potency and improve pharmacokinetic properties. Electron-withdrawing groups (like bromine) and bulky, hydrophobic groups (like indole) can alter the molecule's interaction with the active site of an enzyme, leading to enhanced inhibitory activity. science.govnih.gov
| Compound Derivative | Modification | Observed Effect | Reference |
|---|---|---|---|
| Ar-turmerone (Parent) | None | Reduced tyrosinase activity by 19.2% at 2.0 × 10⁻⁴ M. | nih.gov |
| Bromine- and Indole-modified ar-turmerone | Addition of bromine and indole groups | Exhibited the highest binding energy (-85.27 ± 15.73 kJ/mol). | nih.gov |
| Methyl-substituted ar-turmerone | Addition of a methyl group | Increased binding free energy by 14.7%. | nih.gov |
| Indole-modified ar-turmerone | Addition of an indole group | Reduces energy barrier for skin permeability by 11 kJ/mol. | nih.gov |
Pre Clinical Pharmacokinetics and Metabolic Fate of Beta Turmerone
Absorption and Bioavailability in Animal Models
Studies in murine models have demonstrated that (-)-beta-Turmerone, as a component of turmeric oil, is absorbed following oral administration. mdpi.com Pharmacokinetic analyses of turmeric oil (500 mg/kg, p.o.) in mice revealed that the mixed fraction of α,β-turmerone exhibits a bioavailability of 11%. mdpi.com Following administration, plasma concentrations of the α,β-turmerone fraction were found to be uniform, ranging from 100–135 ng/mL between 8 and 18 hours. mdpi.com The mean residence time for this combined fraction was determined to be 11.6 hours. mdpi.com Further research has confirmed that after oral administration, beta-turmerone can be detected in its intact form in both the serum and the brain of mice, indicating its ability to be absorbed from the gastrointestinal tract and cross the blood-brain barrier. d-nb.info
| Parameter | Value |
|---|---|
| Bioavailability | 11% |
| Plasma Concentration (8-18h) | 100–135 ng/mL |
| Mean Residence Time (MRT) | 11.6 hours |
Systemic Distribution Patterns in Organs and Tissues
Once absorbed, this compound distributes to various organs and tissues. Studies have confirmed its presence in an intact form in multiple organs in mice following oral administration. d-nb.info The route of administration—oral versus inhalation—significantly influences the subsequent distribution pattern of the compound throughout the body. d-nb.inforesearchgate.net
The route of administration creates distinct distribution profiles for turmerones, including this compound. A comparative study in mice revealed that the relative concentration of turmerones (defined as the concentration in an organ relative to the serum concentration) is significantly different between oral and inhalation routes. d-nb.inforesearchgate.net
Following inhalation, the relative levels of β-turmerone were significantly higher in the brain and tended to be higher in the lung, olfactory bulb, heart, and kidney when compared to oral administration. d-nb.info In epididymal fat, the relative level of β-turmerone was also significantly higher in the inhalation group. d-nb.info Conversely, the concentration of β-turmerone in brown adipose tissue tended to be lower in the inhalation group than in the oral administration group. d-nb.info In the liver, no significant difference was observed in the relative levels of β-turmerone between the two routes. d-nb.info It is hypothesized that inhaled turmerones are transferred into the blood via the lungs and may also be distributed directly to the olfactory bulb and brain through nasal passages. d-nb.info
| Organ/Tissue | Relative Level (Inhalation vs. Oral) |
|---|---|
| Brain | Significantly Higher |
| Epididymal Fat | Significantly Higher |
| Lung | Tended to be Higher |
| Olfactory Bulb | Tended to be Higher |
| Heart | Tended to be Higher |
| Kidney | Tended to be Higher |
| Brown Adipose Tissue | Tended to be Lower |
| Liver | No Significant Difference |
The accumulation of this compound varies depending on the tissue and the administration route. The inhalation route leads to significantly higher accumulation of β-turmerone in the brain and epididymal fat compared to the oral route. d-nb.info This suggests that inhalation may provide a more direct pathway to the central nervous system and certain adipose tissues. d-nb.info In contrast, oral administration results in a comparatively higher distribution of β-turmerone to brown adipose tissue. d-nb.inforesearchgate.net The distinct accumulation profiles suggest that the biological effects of this compound could be organ-specific and dependent on how it is administered. d-nb.info
Biotransformation and Metabolite Identification in Animal Systems
The biotransformation of this compound in animal models is not yet fully elucidated, with studies indicating that the compound can be distributed in its intact form in various tissues. d-nb.info This suggests that it may not undergo extensive first-pass metabolism. It has been noted that β-turmerone is an unstable compound that can convert into the more stable aromatic form, ar-turmerone (B1667624), upon continuous exposure to air, a process which may also occur in vivo. researchgate.net
While specific metabolites of this compound have not been identified in animal studies, research on the related compound, ar-turmerone, using microbial biotransformation models with Aspergillus niger, has identified several oxidized and hydroxylated metabolites. researchgate.net This suggests that similar oxidative pathways could be involved in the metabolism of turmerones in animal systems. Furthermore, observations of different relative levels of various turmerones in the liver of mice hint at the possibility of xenobiotic metabolism occurring in this organ. researchgate.net However, definitive identification of this compound metabolites from in vivo animal studies remains an area for future research.
Excretion Pathways and Metabolite Profiling
Specific studies detailing the excretion pathways and metabolite profile of this compound in animal models are limited. The majority of ingested curcumin (B1669340), a related compound from turmeric, is excreted in the feces in rats, with negligible amounts in the urine. nih.gov This may suggest a potential route for turmerones as well, although direct evidence is lacking.
Data from a study on human volunteers consuming a dry curcuma extract provides some insight into the excretion of a related turmerone. In this study, ar-turmerone was detected intact in 24-hour urine samples. mdpi.com Additionally, two metabolites identified as prostaglandin-D2 derivatives were found in the urine. mdpi.com While this finding is in humans and pertains to ar-turmerone, it indicates that renal excretion of the parent compound and its metabolites is a possible pathway for turmerones. Comprehensive metabolite profiling and excretion balance studies in animal models are needed to fully characterize the elimination of this compound.
Ecological and Non Pharmacological Biological Roles
Role as an Insect Repellent
The repellent properties of turmeric and its extracts have been attributed to its volatile components, primarily the turmerones, including ar-turmerone (B1667624), α-turmerone, and β-turmerone. researchgate.net Research has demonstrated that these compounds can deter various insects, from agricultural pests to disease vectors. researchgate.netresearchgate.net
Studies have investigated the biting deterrence of turmerone-rich essential oils and isolated compounds against mosquito species. In one such study, ar-turmerone, a closely related compound to beta-turmerone, exhibited significant biting deterrence against Aedes aegypti and Anopheles quadrimaculatus. nih.gov The activity of ar-turmerone was found to be comparable, and in some dose-response bioassays, superior to the widely used synthetic repellent N,N-Diethyl-m-toluamide (DEET). nih.govresearchgate.net For instance, at a concentration of 15 nmol/cm², ar-turmerone showed biting deterrence similar to DEET at 25 nmol/cm². nih.gov The repellent action is believed to involve interaction with the mosquito's Odorant Binding Proteins (OBPs), which impairs the insect's ability to recognize host body odor. researchgate.net
The repellent effects are not limited to mosquitoes. Ar-turmerone has also shown repellency against the maize weevil, Sitophilus zeamais, suggesting its potential application in protecting stored grains. researchgate.net The collective evidence points to the turmerone family of compounds, including (-)-beta-Turmerone, as key contributors to the repellent characteristics of Curcuma species. researchgate.net
Table 1: Biting Deterrent Activity of Turmeric-Derived Compounds Against Aedes aegypti
| Compound/Extract | Concentration | Biting Deterrence Index (BDI) |
|---|---|---|
| ar-Turmerone | 25 nmol/cm² | 1.15 |
| Leaf Essential Oil | 10 µg/cm² | 0.98 |
| Rhizome Essential Oil | 10 µg/cm² | 0.98 |
| Rhizome Ethanolic Extract | 10 µg/cm² | 0.96 |
| DEET (Reference) | 25 nmol/cm² | ~1.0 (Implied) |
Data sourced from research on the biting deterrent activity of Curcuma longa derivatives. nih.gov A higher BDI indicates greater repellency.
Larvicidal Activities Against Insect Vectors (e.g., Anopheles gambiae)
In addition to its repellent effects on adult insects, this compound is implicated in the larvicidal activity of Curcuma longa essential oils. This is particularly relevant for the control of insect vectors like mosquitoes, where larval stage control is a key strategy for population management and disease prevention. frontiersin.orgfrontiersin.org
A study focusing on the larvicidal effects of essential oils from the leaf and rhizome of Nigerian Curcuma longa demonstrated significant toxicity to the larvae of Anopheles gambiae, a primary vector for malaria. tandfonline.com The essential oils were found to be rich in turmerones. The leaf oil's major components included ar-turmerone (63.4%), α-turmerone (13.7%), and β-turmerone (12.6%), while the rhizome oil contained ar-turmerone (44.4%), β-turmerone (26.5%), and α-turmerone (20.8%). tandfonline.com
Both oils showed potent, concentration-dependent larvicidal activity. The rhizome oil, with a higher concentration of β-turmerone, was more toxic, achieving 100% larval mortality at a concentration of 0.125 mg/mL and exhibiting a median lethal concentration (LC₅₀) of 0.017 mg/mL. The leaf oil produced 100% mortality at 0.500 mg/mL with an LC₅₀ of 0.029 mg/mL. tandfonline.com The study concluded that the combination of α-turmerone and β-turmerone constituents is likely responsible for the observed toxicity. tandfonline.com These findings highlight the potential of turmerone-containing essential oils as a source for natural larvicides for malaria vector control. tandfonline.com
Table 2: Larvicidal Toxicity of Turmerone-Rich Essential Oils Against Anopheles gambiae
| Source of Oil | β-Turmerone Content | Concentration for 100% Mortality | LC₅₀ Value (mg/mL) |
|---|---|---|---|
| C. longa Rhizome | 26.5% | 0.125 mg/mL | 0.017 |
| C. longa Leaf | 12.6% | 0.500 mg/mL | 0.029 |
| DEET (Reference) | N/A | Not specified | 1.09 |
Data from a study on the larvicidal activity of essential oils from Nigerian Curcuma longa. tandfonline.com A lower LC₅₀ value indicates higher toxicity to the larvae.
Future Research Directions and Translational Perspectives
Elucidation of Remaining Unknown Biosynthetic Intermediates and Enzymes
The biosynthesis of sesquiterpenoids in turmeric, including the turmerones, is a complex process derived from the phenylpropanoid pathway. nih.gov While the general pathways for terpenoid synthesis are understood, the specific enzymatic steps and intermediate compounds leading to (-)-beta-Turmerone in Curcuma longa are not fully characterized. nih.gov The pathway likely involves the cyclization of a farnesyl diphosphate (B83284) precursor, followed by a series of oxidation and rearrangement reactions. However, the specific synthases, cyclases, and modifying enzymes responsible for the final structure of β-turmerone remain to be identified.
Future research should focus on:
Transcriptome and Genome Sequencing: Analysis of the Curcuma longa genome and transcriptome can help identify candidate genes for terpene synthases and cytochrome P450 enzymes that may be involved in the turmerone biosynthetic pathway.
Metabolomic Profiling: Advanced metabolomic techniques can be used to trace the formation of intermediates, providing a clearer picture of the step-by-step synthesis from primary metabolites to the final compound.
Enzyme Characterization: Once candidate enzymes are identified, they must be expressed and characterized in vitro to confirm their specific roles in the biosynthesis of this compound. This will provide a complete roadmap of the compound's natural production.
Understanding the complete biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this compound in Curcuma longa or heterologous systems like yeast or bacteria.
Comprehensive Investigation of Novel Molecular Targets and Signaling Networks
Current research has identified several molecular targets for turmerones, primarily focusing on their anti-inflammatory effects. Aromatic (ar)-turmerone, a closely related isomer, has been shown to inhibit neuroinflammatory responses by blocking key signaling pathways. nih.govresearchgate.net These include the nuclear factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net It has also been shown to suppress inflammatory cytokine production, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). researchgate.netchemfaces.com Furthermore, bioinformatics studies suggest that ar-turmerone (B1667624) and β-turmerone are potential druggable molecules with strong binding affinity for the inflammatory protein cyclooxygenase-2 (COX-2). rsc.org
Future investigations should aim to broaden this understanding by:
Unbiased Screening: Employing high-throughput screening techniques, such as proteomics and kinome profiling, to identify novel protein targets of this compound.
Pathway Analysis: Delving deeper into the downstream effects of known target modulation, for example, how inhibition of the NF-κB pathway by turmerones affects the expression of specific genes related to apoptosis, cell proliferation, and immune response.
Receptor Deorphanization: Investigating potential interactions with orphan receptors, particularly those in the central nervous system, given the neuroprotective properties attributed to turmerones. nih.gov
A comprehensive map of the molecular interactions of this compound will be invaluable for understanding its mechanism of action and identifying new therapeutic indications.
| Signaling Pathway | Effect of Turmerone Modulation | Research Model |
| NF-κB | Inhibition of phosphorylation and degradation of IκB-α, blocking pathway activation. nih.gov | Amyloid β-stimulated microglial cells. nih.gov |
| JNK/p38 MAPK | Inhibition of JNK and p38 phosphorylation. nih.govresearchgate.net | Amyloid β-stimulated microglial cells. nih.govresearchgate.net |
| PPAR-δ | Activation by ar-turmerone. mdpi.com | In vitro studies. mdpi.com |
| CREB/MITF | Inactivation, leading to reduced melanogenesis. researchgate.net | B16F10 melanoma cells. researchgate.net |
Development of Advanced in vitro and in vivo Models for Mechanistic Studies
The biological activities of turmerones have been explored in a variety of in vitro and in vivo models. In vitro studies have utilized numerous cancer cell lines, including lymphocytic leukemia (L-1210), myeloid leukemia (HL-60), human colon carcinoma (HCT-116), and breast adenocarcinoma (MDA-MB-231), to demonstrate cytotoxic and anti-proliferative effects. nih.gov Additionally, studies on primary fetal rat neural stem cells (NSCs) have shown that ar-turmerone can induce NSC proliferation and neuronal differentiation. nih.gov In vivo research has often employed rodent models, such as rats and mice, to investigate neuroprotective effects and anticancer activity. nih.govresearchgate.net
While these models have provided foundational knowledge, the development of more sophisticated systems is necessary for deeper mechanistic insights. Future directions include:
Three-Dimensional (3D) Organoid Cultures: Utilizing patient-derived tumor organoids or brain organoids to study the effects of this compound in a more physiologically relevant microenvironment.
Humanized Animal Models: Employing mice with humanized immune systems or other human-specific components to better predict the compound's efficacy and interactions in humans.
Microfluidic "Organ-on-a-Chip" Models: Developing microfluidic devices that mimic human organ systems to study pharmacokinetics and pharmacodynamics with greater precision and reduced reliance on animal testing. semanticscholar.org
These advanced models will facilitate a more accurate translation of preclinical findings to clinical applications.
| Model Type | Specific Example | Key Finding Related to Turmerones |
| In Vitro Cell Culture | BV2 microglial cells | Ar-turmerone suppressed amyloid-β induced inflammation. nih.gov |
| Primary rat neural stem cells (NSCs) | Ar-turmerone induced NSC proliferation. nih.gov | |
| Human colon cancer cells (HCT-116, HT-29) | Synergistic anticancer effects with curcumin (B1669340). nih.gov | |
| In Vivo Animal Model | Adult Rats | Intracerebroventricular injection of ar-turmerone mobilized endogenous NSCs. nih.gov |
| Mice | Turmeric oil containing turmerones showed anticancer activity against various cancers. researchgate.net |
Exploration of Synergistic Effects with Other Turmeric Constituents
There is growing evidence that the therapeutic effects of whole turmeric extract may surpass those of its individual components, suggesting synergistic interactions. rsc.org A significant area of interest is the interplay between turmerones and curcuminoids. Studies have shown that turmerones can enhance the activities of curcumin in human colon cancer cells. nih.gov This may be partly due to the ability of turmerones to improve the bioavailability of curcumin. nih.govnih.gov For instance, α-turmerone has been found to inhibit the P-glycoprotein (P-gp) efflux pump in Caco-2 intestinal cells, which could increase curcumin absorption. nih.gov
Future research should systematically explore these synergistic relationships:
Combinatorial Screening: Testing various combinations and ratios of this compound with curcumin, demethoxycurcumin, bisdemethoxycurcumin, and other non-curcuminoid components of turmeric to identify the most potent therapeutic mixtures.
Mechanism of Synergy: Investigating the molecular basis for these synergistic effects. This could involve turmerones affecting metabolic enzymes that break down curcumin, enhancing its transport across cell membranes, or targeting complementary signaling pathways.
Bioavailability Studies: Conducting detailed pharmacokinetic studies in animal models and eventually humans to confirm whether co-administration of this compound with curcumin leads to clinically significant increases in curcumin's plasma and tissue concentrations. mdpi.com
A thorough understanding of these interactions is essential for designing optimized, multi-component turmeric-based therapies. japsonline.com
Opportunities for Rational Design of this compound Analogues with Enhanced Bioactivities
The natural structure of this compound serves as a promising scaffold for the rational design of novel therapeutic agents. nih.gov By modifying its chemical structure, it may be possible to develop analogues with improved potency, selectivity, and pharmacokinetic properties. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be powerful tools in this endeavor. mdpi.com For example, computational assessments have been used to compare the structural and pharmacophoric features of ar-turmerone with synthetic compounds to predict its biological activity. nih.gov
Key opportunities in this area include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with systematic modifications to different parts of the molecule (e.g., the ketone group, the alkyl chain, the cyclohexene (B86901) ring) and evaluating their biological activity to identify key functional groups.
Target-Based Drug Design: Using the crystal structures of identified protein targets (such as COX-2 or specific kinases) to design analogues that fit more precisely into the active site, thereby increasing binding affinity and inhibitory potential.
Pharmacokinetic Optimization: Modifying the structure to improve properties like water solubility, metabolic stability, and cell permeability, which are crucial for effective drug development.
The rational design of novel analogues based on the this compound backbone could lead to the development of new classes of drugs for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying (-)-beta-turmerone in turmeric rhizomes, and how are they validated?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification. GC-MS is preferred for volatile compounds like this compound due to its low boiling point (319.8°C) and non-polar nature . Validation includes calibration curves, spike-recovery tests, and precision assessments (e.g., intra-day and inter-day variability). For antioxidant activity, methods like DPPH radical scavenging and lipid peroxidation assays are employed, requiring triplicate measurements and normalization against controls (e.g., ascorbic acid) .
Q. How does the extraction efficiency of this compound vary between fresh and dried turmeric rhizomes?
- Methodological Answer : Fresh rhizomes retain higher concentrations of volatile compounds like this compound due to reduced degradation during drying. Steam distillation or supercritical CO₂ extraction is optimized for fresh samples, while Soxhlet extraction with non-polar solvents (e.g., hexane) is effective for dried material. Studies report a 15–20% reduction in this compound content in dried rhizomes, attributed to thermal degradation . Validate extraction efficiency via comparative GC-MS analysis of fresh vs. dried extracts .
Q. What physicochemical properties of this compound are critical for experimental design?
- Key Properties :
- Boiling point : 319.8°C (affects GC-MS conditions)
- Density : 0.92 g/cm³ (informs solvent compatibility)
- Refractive index : 1.49 (used for purity checks)
- Solubility : Lipophilic (soluble in ethanol, hexane; insoluble in water).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Contradictions often arise from concentration-dependent effects or matrix interactions. Design dose-response studies (e.g., 0.1–100 µM ranges) to identify threshold concentrations. Use in vitro models (e.g., HepG2 cells for hepatotoxicity) with standardized assays (e.g., ROS detection via fluorescence probes). Cross-validate findings with multiple assays (e.g., DPPH, FRAP, and cellular antioxidant activity) and statistical tools like ANOVA to assess significance .
Q. What experimental design principles ensure reproducibility in this compound synergy studies with other curcuminoids?
- Methodological Answer :
- Factorial Design : Test individual compounds and combinations (e.g., this compound + curcumin) at fixed molar ratios.
- Statistical Analysis : Use Bliss independence or Chou-Talalay models to quantify synergistic/additive effects .
- Controls : Include solvent controls and reference compounds (e.g., ascorbic acid for antioxidants).
- Replication : Minimum triplicate runs with blinded analysis to reduce bias .
Q. How can researchers address challenges in isolating enantiomerically pure this compound for mechanistic studies?
- Methodological Answer :
- Chromatographic Resolution : Use chiral columns (e.g., Chiralpak® IG-3) with heptane/ethanol mobile phases. Monitor optical rotation ([α]D) for enantiomeric excess validation .
- Synthesis : Asymmetric synthesis routes (e.g., Sharpless epoxidation) can yield enantiopure forms, but require NMR and X-ray crystallography for structural confirmation .
- Purity Criteria : ≥95% purity via HPLC, with residual solvent analysis (e.g., ICH guidelines) .
Data Contradiction and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.
- Error Reporting : Use 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Tukey’s test) .
Q. How should researchers validate the specificity of this compound interactions in molecular docking studies?
- Methodological Answer :
- Negative Controls : Dock against non-target proteins (e.g., albumin) to confirm binding specificity.
- Mutagenesis : Validate predicted binding sites via site-directed mutagenesis in in vitro assays.
- Cross-Validation : Compare docking scores (e.g., AutoDock Vina) with experimental binding affinities (e.g., SPR or ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
